Alumina

Vue d'ensemble

Description

Alumina (α-Al₂O₃) is a versatile ceramic material characterized by exceptional hardness (~9 Mohs), high melting point (>2000°C), chemical inertness, and excellent thermal stability . It is widely used in advanced applications such as biomedical implants, semiconductor substrates, catalytic supports, and abrasives due to its mechanical strength, dielectric properties, and resistance to thermal shock . High-purity this compound (HPA) is particularly valued in optoelectronics and composites, with its cost and performance directly linked to purity levels (e.g., 99.99% purity for critical applications) .

Mécanisme D'action

The mechanism by which alumina exerts its effects is primarily due to its unique physicochemical properties. Its high surface area and thermal stability enable it to act as an efficient catalyst support, enhancing reaction rates and selectivity. In biomedical applications, the small size and high surface area-to-volume ratio of this compound nanoparticles allow them to interact more effectively with biological cells, increasing the efficacy of their action .

Comparaison Avec Des Composés Similaires

Comparison with Silica (SiO₂)

Silica and alumina are both oxides but differ significantly in properties and applications:

- Hardness and Abrasive Performance : this compound (Mohs ~9) is harder than silica (Mohs ~7), making it more effective in high-stress abrasive applications like sandpaper and polishing slurries. However, silica exhibits faster polishing rates for certain materials (e.g., diamond films) under acidic conditions, while this compound’s performance varies with slurry pH .

- Thermal Stability : this compound’s melting point (~2072°C) exceeds that of silica (~1713°C), favoring its use in high-temperature crucibles and refractory materials .

- Catalytic Activity : Silica is less commonly used as a catalyst support compared to this compound, which stabilizes active metals like Pt and Ni in hydrogenation-dehydrogenation reactions .

Table 1: Key Properties of this compound vs. Silica

| Property | This compound (α-Al₂O₃) | Silica (SiO₂) |

|---|---|---|

| Mohs Hardness | 9 | 7 |

| Melting Point (°C) | ~2072 | ~1713 |

| Polishing Rate (nm) | pH-dependent | High (acidic) |

| Catalytic Support Use | High | Moderate |

| Reference |

Comparison with Titania (TiO₂) and Zirconia (ZrO₂)

Titania and zirconia outperform this compound in specific catalytic and structural roles:

- Catalytic Activity : In Fischer-Tropsch synthesis, zirconia and titania supports yield higher activity than this compound, which is attributed to their superior redox properties and surface acidity .

- Mechanical Strength : Zirconia (Mohs 8.5) rivals this compound in hardness but excels in fracture toughness, making it preferable for biomedical implants. Recent advances in this compound composites, however, have closed this gap .

- Thermal Expansion : this compound exhibits lower thermal expansion than zirconia, reducing susceptibility to thermal shock in refractory applications .

Table 2: Catalytic and Mechanical Performance

| Material | Catalytic Activity (FT Synthesis) | Fracture Toughness (MPa·√m) | Thermal Expansion Coefficient (×10⁻⁶/°C) |

|---|---|---|---|

| This compound | Moderate | 3–4 | 8.1 |

| Zirconia | High | 6–10 | 10.5 |

| Titania | High | 3–4 | 9.0 |

| Reference |

Comparison with Ceria (CeO₂)

Ceria and this compound serve distinct roles in polishing and catalysis:

- Polishing Efficiency : Ceria achieves ultra-smooth surfaces in optical glass polishing but operates at lower rates compared to this compound in acidic slurries. This compound’s performance is highly pH-sensitive, with acidic slurries matching silica’s efficiency .

- Redox Properties : Ceria’s oxygen storage capacity makes it superior in automotive catalysts, whereas this compound is preferred as an inert support for metal catalysts .

Comparison with Halloysite Nanotubes (HNT)

HNTs, naturally occurring aluminosilicates, combine silica (outer layer) and this compound (inner layer) properties:

- Structure : HNTs exhibit a unique dual-layer geometry, with the this compound-rich inner surface enabling selective adsorption of polar molecules .

- Applications: Unlike pure this compound, HNTs are used in polymer composites for enhanced mechanical strength and controlled drug delivery, leveraging their nanotubular structure .

Comparison with Aluminum Dross

Aluminum dross, a byproduct of aluminum smelting, contains ~60% this compound but is contaminated with salts and oxides. Recycling dross into pure this compound requires energy-intensive processes, highlighting this compound’s superiority in purity-driven applications .

Mechanical and Thermal Properties

- Fracture Toughness: Traditional this compound ceramics (3–4 MPa·√m) are outperformed by nacre (6–8 MPa·√m), though advanced this compound composites now match these values .

- Slag Resistance : this compound-rich slags minimize crucible dissolution at 1500°C, whereas vanadium-containing slags degrade this compound crucibles .

Cost and Purity Considerations

High-purity this compound (≥99.99%) commands premium pricing due to its use in semiconductors and lasers. Lower-purity grades (95–99%) dominate abrasives and refractories .

Table 3: Cost vs. Purity of this compound

| Purity Grade | Price (USD/kg) | Applications |

|---|---|---|

| 99.99% | 300–500 | Lasers, semiconductors |

| 99.9% | 100–200 | Biomedical implants |

| 95% | 10–50 | Abrasives, refractories |

| Reference |

Activité Biologique

Alumina, or aluminum oxide (Al₂O₃), is a compound with significant biological activity, particularly in the form of nanoparticles (nano-alumina). This article explores the various aspects of this compound's biological activity, including its cytotoxicity, antibacterial properties, and interactions with biomolecules. The findings are supported by diverse sources, including case studies and research data.

Overview of this compound Nanoparticles

This compound nanoparticles have garnered attention due to their unique physicochemical properties at the nanoscale. These properties include high surface area, biocompatibility, and low toxicity, making them suitable for various biomedical applications such as drug delivery and vaccine adjuvants . However, concerns about their safety and potential toxicity in biological systems persist.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of nano-alumina on different cell lines. A notable study investigated the cytotoxicity of green synthesized this compound nanoparticles on VERO and LT cell lines. The results indicated that:

- Cell Viability : Cell viability decreased significantly with increased concentration and exposure time. The half-maximal inhibitory concentration (IC₅₀) values were found to be 153.3 µg/mL for VERO cells and 186.6 µg/mL for LT cells after 24 hours .

- Toxicity Levels : Minimal cytotoxic effects were observed at lower concentrations, with a notable increase in toxicity at concentrations above 120 µg/mL .

These findings suggest that while nano-alumina exhibits low toxicity at certain levels, caution is warranted when considering higher concentrations for biomedical applications.

Antibacterial Activity

This compound nanoparticles also demonstrate significant antibacterial activity against various pathogens. A synthesis study reported that this compound nanoparticles exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. Key findings include:

- Inhibition Zones : The synthesized this compound showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with specific inhibition zones recorded during testing .

- Mechanism of Action : The antibacterial mechanism is believed to involve the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS), leading to cell death .

Table 1: Antibacterial Activity of this compound Nanoparticles

| Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Pseudomonas aeruginosa | 12 | |

| Klebsiella pneumoniae | 10 |

Interaction with Biomolecules

This compound's interaction with biomolecules plays a crucial role in its biological activity. Research has shown that aluminum ions can complex with proteins and peptides, influencing their structure and function:

- Binding Affinity : this compound has a strong affinity for biomolecular building blocks such as amino acids and phosphates. This interaction can alter the protonation states of these molecules, affecting their biological activity .

- Neurodegenerative Disease Links : There is ongoing research into aluminum's role in neurodegenerative diseases, particularly concerning its interaction with β-amyloids . These interactions could potentially contribute to the pathogenesis of conditions like Alzheimer's disease.

Case Studies

Several case studies have highlighted the dual nature of this compound's biological activity:

- Cytotoxicity and Antimicrobial Properties : A study demonstrated that while nano-alumina is generally biocompatible at low concentrations, it can exhibit cytotoxic effects at higher doses. Simultaneously, its antimicrobial properties make it a candidate for use in medical applications such as coatings for implants .

- Environmental Applications : this compound nanoparticles have also been explored for their potential in environmental remediation, particularly in water purification processes where they can adsorb contaminants effectively while maintaining low toxicity to aquatic life .

Applications De Recherche Scientifique

Scientific Research Applications

Alumina is increasingly utilized in biomedical fields, particularly in prosthetics and implants due to its biocompatibility and mechanical strength. For example, this compound ceramics are used in hip replacements and dental implants.

- Case Study: A study demonstrated that this compound implants show enhanced osteointegration compared to other materials, promoting better integration with bone tissue .

Table 2: Applications of this compound in Biomedical Engineering

| Application | Description |

|---|---|

| Hip Implants | Used for their strength and biocompatibility |

| Dental Implants | Provides durability and aesthetic appeal |

| Bone Reconstruction | Facilitates healing and integration with bone |

Environmental Applications

In environmental science, this compound nanoparticles have been shown to effectively remove contaminants from water sources, including nitrates and organic dyes. Recent research highlights the potential of plant-mediated synthesis of this compound nanoparticles, which exhibit superior contaminant removal capabilities .

- Key Findings:

- Over 90% removal efficiency for various pollutants.

- Antimicrobial properties enhance water treatment processes.

Table 3: Environmental Impact of this compound Nanoparticles

| Contaminant Type | Removal Efficiency (%) |

|---|---|

| Nitrates | >90 |

| Organic Dyes | >90 |

| Fluoride | >90 |

Materials Engineering

This compound is widely used as an abrasive material due to its hardness and durability. It is also an essential component in refractory materials that withstand high temperatures without melting or deforming.

- Applications:

- Abrasives for cutting tools

- Refractories in furnaces

- Protective coatings against wear

Table 4: Common Uses of this compound in Materials Engineering

| Application | Description |

|---|---|

| Abrasives | Used for grinding and polishing |

| Refractory Materials | High-temperature applications |

| Coatings | Protects surfaces from abrasion |

Q & A

Basic Research Questions

Q. How do researchers select the appropriate alumina phase for biomedical scaffold fabrication?

The selection depends on synthesis temperature, precursor minerals, and desired mechanical properties. For bone repair, α-alumina (formed above 1100–1200°C) is preferred due to its stability and hardness, while metastable phases (e.g., γ-alumina) may offer higher reactivity for bioactivity. Characterization via XRD and SEM is critical to confirm phase purity and microstructure .

Q. What factors determine the choice of this compound adsorbent type (acidic, basic, neutral) in chromatographic separations?

The adsorbent pH must align with the target compound's properties: acidic this compound (pH ~4) for carboxylic acids, basic this compound (pH ~10) for amines, and neutral this compound for non-ionic compounds. Pre-treatment steps, such as calcination, can further tune surface properties .

Q. What are the standard methodologies for fabricating this compound-matrix composites?

Common techniques include powder processing (ball milling, pressing) followed by sintering. Additives like SiO₂ or TiO₂ are incorporated to enhance densification, while Taguchi design of experiments (DoE) can optimize parameters like sintering temperature and particle size distribution .

Advanced Research Questions

Q. How can statistical models resolve contradictions in mechanostructural properties of this compound-titanium nanocomposites?

Contradictions arise from uncontrolled variables (e.g., sintering temperature, wt% composition). Advanced approaches like Taguchi-ANOVA hybrid analysis quantify factor significance (e.g., titanium content contributes ~49% to hardness) and identify optimal conditions (e.g., 7 wt% Al₂O₃, 15 wt% Ti, 1200°C) through response surface methodology .

Q. What experimental setups enable in situ observation of this compound dissolution in cryolitic melts?

High-temperature transparent cells with quartz or sapphire windows allow real-time monitoring of dissolution kinetics. Recent designs incorporate bottom-view windows to track bubble dynamics and this compound dispersion in molten salts, with industrial cameras capturing time-resolved data .

Q. How are Lewis acid sites on γ-alumina surfaces characterized and correlated with catalytic activity?

Diffuse reflectance Fourier-transform infrared spectroscopy (DRFT-IR) with pyridine adsorption identifies three site types: weak (adjacent to type II OH groups), medium (type III OH), and strong (type I OH). Site strength correlates with Al³⁺ coordination (five-, four-, or three-coordinate) and impacts catalytic reactions like hydrocarbon cracking .

Q. What methodologies optimize this compound production from high-silica raw materials via acid leaching?

A semi-continuous process chain includes:

- Acid leaching (HCl/H₂SO₄) to extract Al³⁺ while precipitating silica.

- Crystallization of AlCl₃·6H₂O, followed by calcination to γ-alumina.

- Probabilistic-deterministic modeling to predict leaching efficiency and impurity removal, validated through pilot-scale reactors .

Q. How do sintering aids (Al₂O₃–SiO₂–CaO) influence microstructure and mechanical properties of pressureless-sintered this compound?

SiO₂-CaO additives reduce sintering temperature by forming liquid phases that enhance densification. Microstructural analysis (SEM, TEM) reveals columnar grain growth at 1450–1550°C, improving fracture toughness (6–8 MPa·m¹/²) but requiring precise control of CaO content to avoid glass-phase brittleness .

Q. Methodological Notes

- Data Triangulation : Combine XRD, SEM, and mechanical testing to validate phase composition and performance .

- In Situ Techniques : Use transparent cells or high-speed cameras for dynamic process analysis .

- Statistical Optimization : Apply Taguchi-ANOVA to isolate critical variables in multi-factor systems .

Méthodes De Préparation

The Bayer Process: Industrial-Scale Alumina Refinement

Process Overview and Chemical Foundations

The Bayer process, developed by Carl Josef Bayer in 1887, refines bauxite ore into metallurgical-grade this compound (99.6–99.9% purity) through a sequence of digestion, clarification, precipitation, and calcination steps . Bauxite, comprising gibbsite (Al(OH)₃), böhmite (γ-AlO(OH)), and diaspore (α-AlO(OH)), is crushed and mixed with a hot sodium hydroxide solution (30–40% w/w) at 150–250°C under 3–5 MPa pressure . This alkaline digestion selectively dissolves aluminum hydroxides into sodium aluminate (NaAlO₂), while impurities like iron oxides and silica remain insoluble:

3 + \text{NaOH} \rightarrow \text{NaAlO}2 + 2\text{H}_2\text{O} \quad \text{(Digestion)}

Silica reacts to form sodium silicate (Na₂SiO₃), which precipitates as desilication product (DSP) upon lime addition . After filtration, the clarified sodium aluminate solution undergoes cooling and seeding with gibbsite crystals to precipitate aluminum trihydroxide:

2 + 2\text{H}2\text{O} \rightarrow \text{Al(OH)}_3 \downarrow + \text{NaOH} \quad \text{(Precipitation)}

Calcination at 1,100–1,200°C converts Al(OH)₃ to α-Al₂O₃, the thermodynamically stable corundum phase .

Advantages and Limitations

The Bayer process achieves 85–90% this compound recovery with energy efficiency (12–14 GJ/tonne Al₂O₃) . However, its reliance on bauxite—a geographically concentrated resource—and the generation of red mud (1.5–2.5 tonnes per tonne of this compound) pose environmental and sustainability challenges . Recent advances include bauxite residue valorization and caustic recovery systems, but high-purity this compound (>99.99%) remains beyond the scope of conventional Bayer refining .

Hydrothermal Synthesis: High-Purity α-Alumina Production

Mechanism and Process Parameters

Hydrothermal synthesis enables direct crystallization of α-Al₂O₃ from aluminum precursors under supercritical water conditions (380–435°C, 6.9–14.5 MPa) . In a typical reaction, boehmite (γ-AlOOH) or aluminum hydroxides react in acidic or alkaline media, often with α-Al₂O₃ seed crystals (0.1–5 wt%) to bypass metastable transitional phases (γ, θ-Al₂O₃) :

2\text{O}3 + \text{H}_2\text{O} \quad \text{(Seeded Hydrothermal Growth)}

Key parameters include:

-

pH : Acidic conditions (H₂SO₄) yield equiaxed particles (100–500 nm), while alkaline media (KOH) produce submicron aggregates .

-

Residence time : 24–72 hours ensures complete phase transformation .

-

Additives : Mn²⁺ dopants reduce crystallization energy by 15–20%, enabling lower synthesis temperatures .

Performance Characteristics

Hydrothermally synthesized α-Al₂O₃ exhibits 99.98% chemical purity, monomodal particle size distributions (d₅₀ = 0.8–1.2 µm), and BET surface areas of 5–15 m²/g . Compared to Bayer-derived this compound, hydrothermal powders show 30% higher sintered density (3.98 g/cm³) due to minimized agglomeration .

Sol-Gel Processing: Tailored Porosity and Nanostructures

Template-Assisted Synthesis

The sol-gel method produces macroporous α-Al₂O₃ by polymerizing aluminum alkoxides (e.g., Al(OPrⁱ)₃) in the presence of organic templates. Dicarboxylic acids (DCAs) like succinic acid act as porogens, forming hydrogen-bonded networks with this compound precursors during gelation :

3 + \text{HOOC-(CH}2\text{)}2\text{-COOH} \rightarrow \text{Al-OOC-(CH}2\text{)}_2\text{-COO-Al} \quad \text{(Complexation)}

Calcination at 1,300°C removes templates, yielding this compound with tunable pore diameters (110 nm–2.5 µm) and volumes (0.8–1.6 cm³/g) .

Microstructural Control

DCA-templated this compound exhibits narrow pore size distributions (PDI < 0.2) and 20–30% higher macropore volumes compared to citric acid-templated counterparts . This enhancement stems from linear DCA-alumina coordination, which prevents branching and promotes uniform pore nucleation .

Advanced Industrial Methods: High-Purity this compound at Scale

Aluminum Alkoxide Hydrolysis

Sumitomo Chemical’s proprietary process hydrolyzes distilled aluminum alkoxides to produce 99.99% pure α-Al₂O₃ :

-

Alkoxide synthesis :

-

Hydrolysis :

-

Seeded calcination : α-Al₂O₃ seeds (0.5–2 wt%) enable low-temperature (1,150°C) phase transition, yielding 0.2–0.5 µm particles with 98% sintered density .

In-Situ Chemical Vapor Deposition (CVD)

Sumitomo’s CVD method grows single-crystal α-Al₂O₃ (Sumicorundum®) by calcining boehmite in H₂/H₂O atmospheres . This gas-phase nucleation produces non-agglomerated crystals (d₅₀ = 1–5 µm) ideal for abrasives and translucent ceramics .

Comparative Analysis of this compound Synthesis Methods

Propriétés

IUPAC Name |

oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQGVIAIRXVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

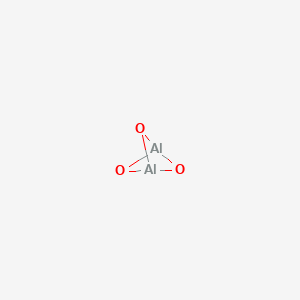

Canonical SMILES |

O=[Al]O[Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.961 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, white, crystalline powder; [Note: Emery is an impure variety of Al2O3 which may contain small impurities of iron, magnesium & silica. Corundum is natural Al2O3. See also CAS #1302-74-5 (corundum)], Odorless, white, crystalline powder. | |

| Record name | Emery | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Emery | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

1302-74-5, 1317-82-4, 12174-49-1, 12415-34-8 | |

| Record name | Corundum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapphire | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruby | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012174491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emery | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012415348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corundum (Al2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Emery | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.